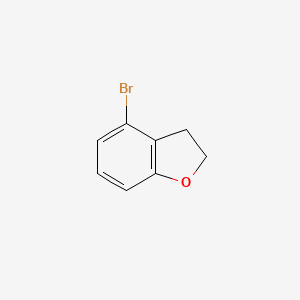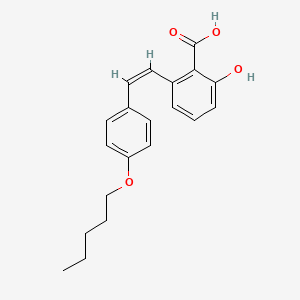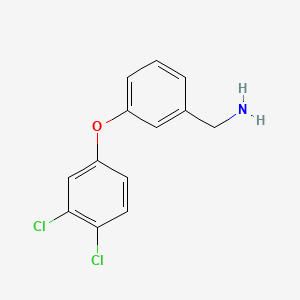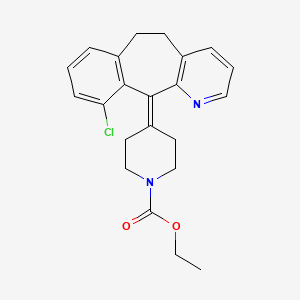
Hydroxy Gliclazide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Gliclazide-d4 is a deuterium-labeled analogue of Hydroxy Gliclazide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C15H17D4N3O4S, and it has a molecular weight of 343.43 . This compound is often utilized in pharmacokinetic studies and metabolic research due to its labeled nature, which allows for precise tracking and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Gliclazide-d4 involves the incorporation of deuterium atoms into the Hydroxy Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Synthesis: The intermediate compounds are further reacted to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy Gliclazide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonylurea group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hydroxy Gliclazide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways and the effects of drugs on metabolism.
Chemical Analysis: Utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Wirkmechanismus
Hydroxy Gliclazide-d4, like its non-deuterated counterpart, exerts its effects by binding to the β cell sulfonylurea receptor (SUR1) in the pancreas. This binding blocks the ATP-sensitive potassium channels, leading to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the β cells, which triggers the release of insulin. This mechanism helps in lowering blood glucose levels in patients with diabetes .
Vergleich Mit ähnlichen Verbindungen
Gliclazide: The non-deuterated form of Hydroxy Gliclazide-d4, used as an oral antihyperglycemic agent.
Glipizide: Another sulfonylurea compound with a similar mechanism of action.
Glyburide: A sulfonylurea drug used to treat type 2 diabetes.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, as it enables researchers to differentiate between the labeled and non-labeled forms of the compound .
Eigenschaften
CAS-Nummer |
1346605-31-9 |
|---|---|
Molekularformel |
C15H21N3O4S |
Molekulargewicht |
343.434 |
IUPAC-Name |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
InChI-Schlüssel |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Synonyme |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


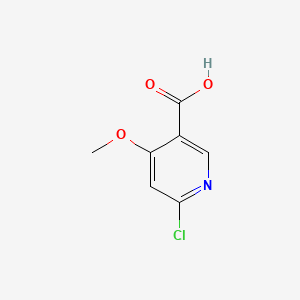
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)
![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)
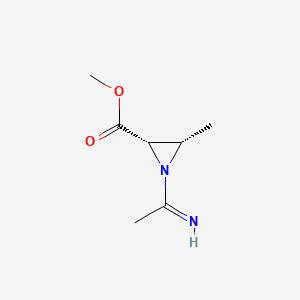
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
